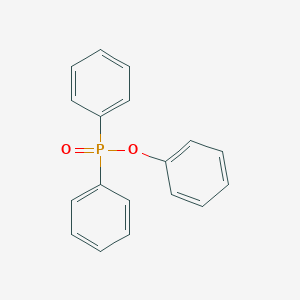

Phosphinic acid, diphenyl-, phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphinic acid, diphenyl-, phenyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H15O2P and its molecular weight is 294.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Phosphinic acid esters are pivotal in organic synthesis due to their reactivity and ability to form stable intermediates. They are commonly used in:

- Synthesis of Phosphonates : Diphenyl phosphinic acid can be utilized to synthesize various phosphonates, which are important in pharmaceuticals and agrochemicals. For example, the reaction of diphenyl phosphinic acid with alcohols leads to the formation of phosphonate esters, which can act as building blocks for more complex molecules .

- Reagents for Organic Reactions : The compound serves as a reagent in the synthesis of acyl phosphates and azides, facilitating reactions such as the Curtius rearrangement and amide bond formation . These reactions are crucial for developing pharmaceuticals and bioactive compounds.

Flame Retardants

Phosphinic acid esters have gained attention as flame retardants due to their effectiveness and lower environmental impact compared to traditional halogenated flame retardants. They are incorporated into polymer matrices to enhance fire resistance:

- Polymer Applications : The compound is used in unsaturated polyester resins as a crosslinking agent. Research indicates that incorporating phosphonic acid groups into resin formulations significantly improves their flame-retardant properties without adversely affecting mechanical performance .

- Case Study : A study demonstrated that styrene phosphonate, derived from phosphinic acid, exhibited superior flame-retardant performance when used in unsaturated polyester resins compared to conventional additives. The resulting materials showed reduced flammability and improved thermal stability .

Agricultural Chemicals

In agriculture, phosphinic acid derivatives play a role as pesticides and herbicides:

- Pesticidal Activity : Research has shown that phosphinic acid esters possess herbicidal properties, making them suitable candidates for developing new agrochemicals. Their mode of action typically involves inhibiting key enzymatic pathways in target plants.

- Case Study : A series of experiments evaluated the efficacy of diphenyl phosphinic acid derivatives against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended concentrations, highlighting their potential as effective agrochemicals.

Industrial Applications

Phosphinic acid esters are also employed in various industrial processes:

- Catalysis : They serve as catalysts in polymerization processes, enhancing reaction rates and product yields. For instance, diphenyl phosphate has been used as a catalyst in the synthesis of polyurethanes and other polymers .

- Additives : These compounds are utilized as additives in paints and coatings to improve durability and resistance to environmental degradation .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of phosphonates | Versatile building blocks for pharmaceuticals |

| Flame Retardants | Crosslinking agent in resins | Enhanced fire resistance |

| Agricultural Chemicals | Herbicides | Effective pest control |

| Industrial Processes | Catalysts in polymerization | Improved reaction rates |

Propiedades

Número CAS |

1706-96-3 |

|---|---|

Fórmula molecular |

C18H15O2P |

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

diphenylphosphoryloxybenzene |

InChI |

InChI=1S/C18H15O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h1-15H |

Clave InChI |

CIJWIJSYZZLMGD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

1706-96-3 |

Sinónimos |

Diphenylphosphinic acid phenyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.